N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine
CAS No.: 64334-41-4
Cat. No.: VC4683769
Molecular Formula: C9H11N3S
Molecular Weight: 193.27
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 64334-41-4 |
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Molecular Formula | C9H11N3S |
Molecular Weight | 193.27 |
IUPAC Name | 6-N,6-N-dimethyl-1,3-benzothiazole-2,6-diamine |
Standard InChI | InChI=1S/C9H11N3S/c1-12(2)6-3-4-7-8(5-6)13-9(10)11-7/h3-5H,1-2H3,(H2,10,11) |
Standard InChI Key | DCUFLOLNQPJBDW-UHFFFAOYSA-N |
SMILES | CN(C)C1=CC2=C(C=C1)N=C(S2)N |
Introduction
Chemical Identification and Structural Properties
N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine belongs to the benzothiazole family, featuring a thiazole ring fused to a benzene ring. The compound’s systematic name, 2,6-Benzothiazolediamine,N6,N6-dimethyl-(9CI), underscores the dimethyl substitution on the N6 amine group . Key identifiers include:
Synthesis and Manufacturing
Industrial synthesis of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine involves multi-step reactions starting from benzene derivatives. A plausible route includes:
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Thiazole Ring Formation: Condensation of 2-aminothiophenol with dimethylurea under acidic conditions.
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Dimethylation: Treatment with methylating agents like dimethyl sulfate in the presence of a base.
Suppliers such as Hangzhou Huarong Pharm Co., Ltd., utilize advanced catalytic methods to achieve yields exceeding 98% . The ACS Omega study on analogous compounds employed guanidine hydrochloride and potassium hydroxide in 1,4-dioxane, suggesting potential applicability for modifying this compound’s derivatives.
Table 2: Industrial Synthesis Parameters
Parameter | Condition | Outcome |
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Reactants | 2-Aminothiophenol, dimethylurea | Thiazole core formation |
Methylation Agent | Dimethyl sulfate | N6,N6-dimethylation |
Solvent | Ethanol/water mixture | High solubility |
Catalyst | Sodium hydroxide | Enhanced reaction rate |
Applications in Pharmaceutical and Industrial Chemistry
Pharmaceutical Intermediates
N6,N6-Dimethyl-1,3-benzothiazole-2,6-diamine is a precursor to antiviral agents. For example, pyrimidine-benzothiazole hybrids derived from similar structures exhibit IC₅₀ values <10 µM against HSV-1 and HCV . Its role in synthesizing acyclovir analogs highlights potential synergies in antiviral therapies .
Table 3: Key Pharmaceutical Applications
Application | Derivative Synthesized | Biological Activity |
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Antiviral Agents | Pyrimidine-benzothiazole hybrids | HSV-1, HCV inhibition |
Antifungals | Thiazole-linked triazoles | Fungal cell wall disruption |
Surfactants | Quaternary ammonium salts | Emulsification, stabilization |
Agrochemistry and Polymers
In agrochemicals, the compound’s derivatives act as fungicides and pesticides. Zibo Hangyu Biotechnology reports its use in polymer monomers, enhancing thermal stability in resins .
Recent Research and Future Directions
The 2020 ACS Omega study on benzothiazole-pyrimidine hybrids underscores the untapped potential of N6,N6-dimethyl-1,3-benzothiazole-2,6-diamine in drug discovery. Future research should explore:
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Structure-Activity Relationships: Modifying dimethyl groups to enhance bioavailability.
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Green Synthesis: Developing solvent-free routes using nanocatalysts.
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Polymer Science: Incorporating the compound into conductive polymers for electronics.
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